N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyrimidine core. This scaffold is substituted at position 3 with a 4-fluorobenzyl group and at position 7 with a thioacetamide moiety linked to a 5-chloro-2-methoxyphenyl ring. The chloro and methoxy substituents likely enhance lipophilicity and metabolic stability, while the fluorine atom may improve binding specificity.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN6O2S/c1-30-16-7-4-13(21)8-15(16)25-17(29)10-31-20-18-19(23-11-24-20)28(27-26-18)9-12-2-5-14(22)6-3-12/h2-8,11H,9-10H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGMRZSENKSDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential pharmacological properties. The compound features a complex structure that includes a triazolo-pyrimidine moiety, which is often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor properties based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 458.9 g/mol. The structural characteristics contribute to its biological activity, particularly the presence of the triazole and pyrimidine rings.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains. For instance:
- In vitro Studies : A study demonstrated that related triazole derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Mechanism of Action : The antibacterial effect may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Antifungal Activity
The antifungal potential of the compound was evaluated through various assays:
- Activity Against Candida spp. : Similar triazole-containing compounds have shown effectiveness against Candida albicans, with MIC values ranging from 1.6 μg/ml to 25 μg/ml . This suggests that this compound could possess similar properties.
Antitumor Activity
The potential anticancer effects of this compound are also noteworthy:
- Cell Line Studies : Preliminary investigations into the cytotoxic effects on cancer cell lines have shown promising results. The compound demonstrated selective cytotoxicity against certain tumor types while sparing normal cells .
- Mechanisms : Proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through cell cycle arrest.
Research Findings and Case Studies
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibit significant anticancer properties. The triazole moiety is known for its ability to inhibit various cancer cell lines. For instance, a study demonstrated that derivatives of triazole-pyrimidine compounds showed potent activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
-
Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial potential. Research has shown that similar chemical structures possess broad-spectrum antibacterial and antifungal activities. A specific case study highlighted the efficacy of triazole derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Effects
- Inflammation-related diseases are a major focus in drug development. Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo. A notable study indicated that triazolo-pyrimidine derivatives could effectively inhibit the production of pro-inflammatory cytokines, which suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s [1,2,3]triazolo[4,5-d]pyrimidine core distinguishes it from simpler triazole or thiazolo derivatives. For example:
- Thiazolo[4,5-d]pyrimidines (e.g., compound 19 in ) replace the triazole ring with a thiazole, reducing nitrogen content and altering electronic properties. This impacts reactivity and biological target interactions .
- Triazolo(1,5-a)pyrimidines, such as flumetsulam (), feature a non-fused triazole-pyrimidine system, limiting structural rigidity compared to the fused core of the target compound .
Substituent Variations
- Thioacetamide vs. Sulfonamide: The target compound’s thioacetamide group (C-S-C=O) contrasts with sulfonamide (S=O-N-) in flumetsulam.
- Halogen Substituents: The 4-fluorobenzyl group in the target compound may enhance binding affinity compared to non-halogenated analogs. In contrast, N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () uses chloro and fluorine on the phenyl ring but lacks the fused triazolopyrimidine core .
Physicochemical Properties
Research Findings and Implications
Halogen Effects: The 4-fluorobenzyl and 5-chloro groups may reduce metabolic degradation compared to non-halogenated derivatives, as seen in agrochemical analogs .
Thioacetamide vs.
Preparation Methods
Triazolopyrimidine Core Synthesis
The triazolopyrimidine scaffold is synthesized through cyclocondensation and functionalization. A representative pathway involves:
- Step 1 : Reacting 3-amino-1,2,4-triazole with ethyl acetoacetate in acetic acid to yield 5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
- Step 2 : Chlorination using phosphorus oxychloride (POCl₃) to form 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine.
- Step 3 : Suzuki-Miyaura coupling with 4-fluorobenzylboronic acid under palladium catalysis to introduce the 4-fluorobenzyl group.
Reaction Conditions :
Acetamide Backbone Preparation
N-(5-Chloro-2-methoxyphenyl)-2-chloroacetamide (CAS 35588-41-1) is synthesized via acylation:
- Step 1 : Reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of triethylamine.
- Step 2 : Purification via recrystallization or column chromatography.
Key Data :
Thioether Formation and Final Coupling
The critical thioether bond is established through nucleophilic substitution:
Synthesis of Triazolopyrimidine Thiol Intermediate
- Step 1 : Hydrolysis of the 7-chloro group in 3-(4-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidine using thiourea in ethanol under reflux.
- Step 2 : Isolation of 3-(4-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-thiol.
Optimization Note :
Coupling with Chloroacetamide
- Step 1 : Reacting the thiol intermediate with N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide in acetone/K₂CO₃.
- Step 2 : Reflux for 6–8 hours to ensure complete substitution.
Reaction Parameters :
- Solvent: Acetone.
- Temperature: 60–70°C.
- Yield: ~60–70% (based on analogous thioacetamide syntheses).
Purification and Characterization
Column Chromatography
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 7.47 (m, 2H, Ar-H), 7.11 (m, 2H, Ar-H), 4.65 (s, 2H, CH₂S), 4.45 (s, 2H, NCH₂).
- MS (ESI) : m/z 459.0 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield | Source |
|---|---|---|---|
| Triazolopyrimidine chlorination | POCl₃, reflux, 4h | 78% | |
| Suzuki coupling | PdCl₂(PPh₃)₂, 120°C, 35 min | 65% | |
| Thioether formation | K₂CO₃, acetone, 70°C, 8h | 60% |
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
